molecular formula C20H19NO4 B1237948 Annuloline CAS No. 3988-51-0

Annuloline

Cat. No.: B1237948
CAS No.: 3988-51-0
M. Wt: 337.4 g/mol
InChI Key: VGJRJYYLGKAWDE-VZUCSPMQSA-N
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Description

. This compound is characterized by its unique structure, which includes a 2,5-diaryloxazole core. Annuloline exhibits fluorescence and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of annuloline involves several key steps. One of the reported methods includes the initial reaction of [hydroxy(tosyloxy)iodo]benzene with enolizable ketones to prepare α-tosyloxy ketones. These intermediates are then treated with hexamethylenetetramine (HMTA) followed by hydrolysis in the presence of hydrochloric acid to yield α-amino ketones. The α-amino ketones undergo acylation to produce α-acylamino ketones, which are subsequently cyclodehydrated in the presence of triphenylphosphine and iodine to form 2,5-diaryloxazoles, including this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Annuloline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of annuloline involves its interaction with specific molecular targets. The oxazole ring structure allows this compound to bind to various enzymes and receptors, potentially inhibiting their activity. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest that this compound may interfere with cellular signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Annuloline can be compared with other similar oxazole alkaloids, such as:

  • Balsoxin
  • Texamine
  • Texaline

Uniqueness: this compound is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Unlike some of its analogs, this compound exhibits strong fluorescence, making it particularly valuable in imaging applications .

Properties

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(4-methoxyphenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-22-16-8-6-15(7-9-16)19-13-21-20(25-19)11-5-14-4-10-17(23-2)18(12-14)24-3/h4-13H,1-3H3/b11-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJRJYYLGKAWDE-VZUCSPMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C=CC3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)/C=C/C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415195
Record name Annuloline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3988-51-0
Record name Annuloline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3988-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Annuloline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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